molecular formula C20H20BrClN6OS B10895017 N'-[(E)-(4-bromophenyl)methylidene]-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B10895017
M. Wt: 507.8 g/mol
InChI Key: RMIMGQFVRHBRPR-BHGWPJFGSA-N
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Description

N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, chloroanilino, triazolyl, and acetohydrazide groups

Properties

Molecular Formula

C20H20BrClN6OS

Molecular Weight

507.8 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[[5-[(4-chloroanilino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20BrClN6OS/c1-2-28-18(12-23-17-9-7-16(22)8-10-17)25-27-20(28)30-13-19(29)26-24-11-14-3-5-15(21)6-4-14/h3-11,23H,2,12-13H2,1H3,(H,26,29)/b24-11+

InChI Key

RMIMGQFVRHBRPR-BHGWPJFGSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Br)CNC3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)Br)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Bromophenylmethylidene Intermediate: This step involves the reaction of 4-bromobenzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions to form the bromophenylmethylidene intermediate.

    Synthesis of the Triazolyl Intermediate: The triazolyl intermediate is synthesized by reacting 4-ethyl-4H-1,2,4-triazole-3-thiol with 4-chloroaniline in the presence of a suitable coupling agent.

    Coupling of Intermediates: The final step involves the coupling of the bromophenylmethylidene intermediate with the triazolyl intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chloroanilino groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE involves interaction with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA.

    Pathways Involved: The compound may interfere with cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-METHOXYANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
  • **N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-FLUOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is unique due to the presence of both bromophenyl and chloroanilino groups, which may confer distinct chemical and biological properties compared to similar compounds.

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